Cas no 2228293-53-4 (1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine)

1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine is a fluorinated organic compound featuring both difluoro and trifluoromethyl functional groups, which contribute to its unique physicochemical properties. The presence of these fluorine substituents enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The 2-methyl-4-(trifluoromethyl)phenyl moiety further influences its electronic and steric characteristics, potentially improving binding affinity in target applications. This compound is particularly useful in the development of bioactive molecules, where fluorine incorporation is critical for optimizing pharmacokinetic profiles. Its structural features suggest utility in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine structure
2228293-53-4 structure
Product name:1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
CAS No:2228293-53-4
MF:C11H12F5N
Molecular Weight:253.211700439453
CID:5897111
PubChem ID:165751371

1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
    • 2228293-53-4
    • EN300-1954161
    • 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
    • インチ: 1S/C11H12F5N/c1-6-4-8(11(14,15)16)3-2-7(6)5-9(17)10(12)13/h2-4,9-10H,5,17H2,1H3
    • InChIKey: KDVVWTKKBIOQCL-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(C(F)(F)F)=CC=1C)N)F

計算された属性

  • 精确分子量: 253.08899020g/mol
  • 同位素质量: 253.08899020g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3.4

1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1954161-0.1g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
0.1g
$1357.0 2023-05-31
Enamine
EN300-1954161-1.0g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
1g
$1543.0 2023-05-31
Enamine
EN300-1954161-5.0g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
5g
$4475.0 2023-05-31
Enamine
EN300-1954161-0.25g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
0.25g
$1420.0 2023-05-31
Enamine
EN300-1954161-0.05g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
0.05g
$1296.0 2023-05-31
Enamine
EN300-1954161-0.5g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
0.5g
$1482.0 2023-05-31
Enamine
EN300-1954161-10.0g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
10g
$6635.0 2023-05-31
Enamine
EN300-1954161-2.5g
1,1-difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine
2228293-53-4
2.5g
$3025.0 2023-05-31

1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine 関連文献

1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amineに関する追加情報

Research Brief on 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine (CAS: 2228293-53-4)

The compound 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine (CAS: 2228293-53-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the unique structural features of 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine, which include a difluoroamine moiety and a trifluoromethylphenyl group. These functional groups are known to enhance the compound's metabolic stability and bioavailability, making it a promising candidate for further investigation. Researchers have employed advanced synthetic methodologies, such as asymmetric catalysis and fluorination techniques, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine exhibits potent activity against specific biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. For instance, preliminary data suggest that the compound may act as a modulator of the NMDA receptor, which is implicated in conditions such as Alzheimer's disease and chronic pain. Further mechanistic studies are underway to elucidate its precise mode of action.

One of the key challenges in the development of 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine is its potential toxicity and off-target effects. Recent pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for determining its suitability as a drug candidate. Computational modeling and structure-activity relationship (SAR) analyses have also been employed to identify derivatives with improved safety and efficacy profiles.

Looking ahead, the therapeutic potential of 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine is being explored in various disease models, including cancer, infectious diseases, and metabolic disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside. Future research will likely focus on optimizing its formulation and delivery systems to enhance its clinical applicability.

In conclusion, 1,1-Difluoro-3-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-amine represents a promising chemical entity with diverse pharmacological applications. Continued research efforts will be essential to fully unlock its therapeutic potential and address the remaining challenges in its development. This brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the field of chemical biology and medicinal chemistry.

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